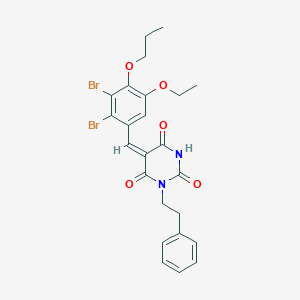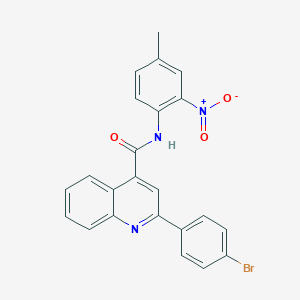![molecular formula C32H31N5O7S B446313 4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE](/img/structure/B446313.png)
4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method is the three-component synthesis involving the condensation of aromatic aldehydes with malononitrile and different 1,3-dicarbonyl compounds . This reaction is often carried out under catalyst-free conditions using water and ethanol as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
化学反応の分析
Types of Reactions
4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: Various substituents can be introduced into the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
科学的研究の応用
4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
作用機序
The mechanism of action of 4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 4-(2-amino-3-cyano-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
- 4-(2-amino-3-cyano-5-oxo-4-(3-thienyl)-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C32H31N5O7S |
|---|---|
分子量 |
629.7g/mol |
IUPAC名 |
4-[2-amino-3-cyano-4-[4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C32H31N5O7S/c1-32(2)15-25-30(26(38)16-32)29(23(17-33)31(34)36(25)21-9-11-22(12-10-21)45(35,41)42)19-8-13-27(43-3)20(14-19)18-44-28-7-5-4-6-24(28)37(39)40/h4-14,29H,15-16,18,34H2,1-3H3,(H2,35,41,42) |
InChIキー |
ABUOYNJHOFLQBW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B446230.png)
![5-methyl-N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B446231.png)
![4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446232.png)
![N~1~-(2-CHLOROPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE](/img/structure/B446236.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-[(2-ethoxy-1-naphthoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B446237.png)

![Ethyl 4-(2-naphthyl)-2-[(3-pyridylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B446242.png)
![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446245.png)
![2-fluoro-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B446246.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B446248.png)
![3-BROMO-N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B446249.png)
![2-(3,5-dimethylphenoxy)-N'-{4-methoxy-3-[(2-naphthyloxy)methyl]benzylidene}acetohydrazide](/img/structure/B446251.png)

![Methyl 3-({[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B446253.png)
